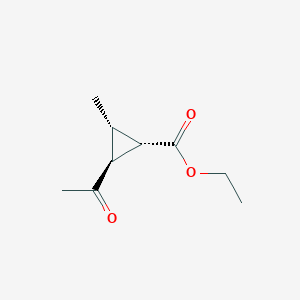
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s as a cognitive enhancer and has since gained popularity as a nootropic supplement. Phenylpiracetam is known for its ability to improve cognitive function, memory, and focus.
Aplicaciones Científicas De Investigación
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In a study conducted on rats, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam was found to improve memory retention and retrieval. In another study, it was found to improve cognitive function in patients with traumatic brain injury. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has also been studied for its potential to treat cognitive decline in elderly patients.
Mecanismo De Acción
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of acetylcholine, dopamine, and noradrenaline. It also increases the density of certain receptors in the brain, such as the NMDA receptor. These actions are believed to contribute to its cognitive-enhancing effects.
Efectos Bioquímicos Y Fisiológicos
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. It also increases the levels of certain neurotransmitters, such as acetylcholine, dopamine, and noradrenaline, which are involved in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of laboratory settings. However, it is important to note that 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a controlled substance in some countries and may require special permits to be used in research.
Direcciones Futuras
There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam. One area of interest is its potential as a treatment for cognitive decline in elderly patients. Another area of interest is its potential as a treatment for cognitive impairment in patients with neurological conditions such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam and its potential applications in other areas of medicine.
Conclusion:
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a nootropic drug that has gained popularity for its cognitive-enhancing properties. It has been extensively studied for its ability to improve memory, learning, and attention. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of certain neurotransmitters and increasing blood flow to the brain. While it has several advantages as a research tool, it is important to note that it is a controlled substance in some countries and may require special permits to be used in research. There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam, including its potential as a treatment for cognitive decline in elderly patients and its potential as a treatment for cognitive impairment in patients with neurological conditions.
Métodos De Síntesis
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylhydrazine in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to form the final product, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
178547-52-9 |
|---|---|
Nombre del producto |
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one |
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxy-1-phenylpyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-2-11-13(16)12(15)8-9-14(11)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |
Clave InChI |
MVUCZHYYEXGYDV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
SMILES canónico |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
Sinónimos |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)



![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)